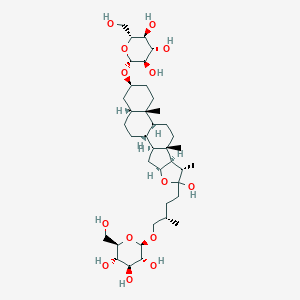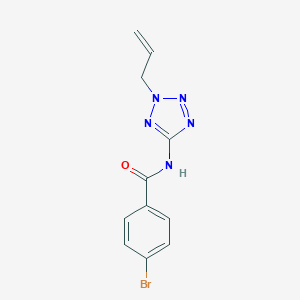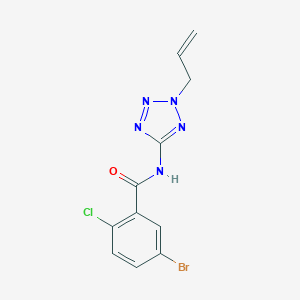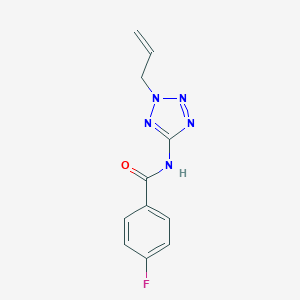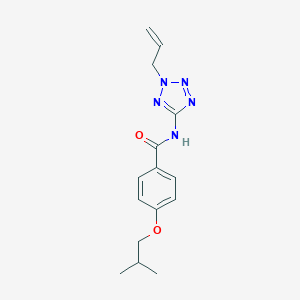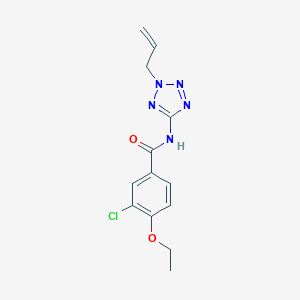
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide, also known as ATET, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by activating the p38 MAPK pathway. In inflammatory cells, this compound reduces the production of inflammatory cytokines by inhibiting the NF-κB pathway. In neurological cells, this compound has neuroprotective effects and improves cognitive function.
実験室実験の利点と制限
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is its potential as a therapeutic agent in a variety of medical conditions. Another advantage is its relatively simple synthesis method. However, a limitation of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method and increasing the yield of this compound.
合成法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with allylhydrazine and sodium azide. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been studied for its potential use as a therapeutic agent in a variety of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
分子式 |
C13H14ClN5O2 |
|---|---|
分子量 |
307.73 g/mol |
IUPAC名 |
3-chloro-4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H14ClN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,15,17,20) |
InChIキー |
SAFDNGINUQYMRS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



